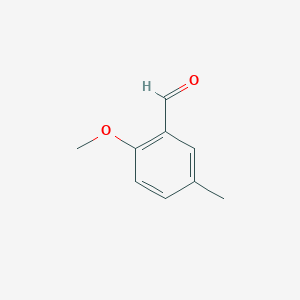

2-Methoxy-5-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIGQCGJUDKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343675 | |

| Record name | 2-Methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7083-19-4 | |

| Record name | 2-Methoxy-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7083-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methoxy 5 Methylbenzaldehyde

Precursor Synthesis Strategies

The journey to 2-methoxy-5-methylbenzaldehyde often begins with the synthesis of key precursors. These foundational molecules are then transformed through subsequent reactions to arrive at the final product.

Formylation of Phenols for Methoxybenzaldehyde Precursors

The introduction of a formyl group (-CHO) onto a phenol (B47542) ring is a fundamental step in generating precursors for methoxybenzaldehydes. Various classical formylation reactions, such as the Reimer-Tiemann and Duff reactions, can be employed. wikipedia.orgcqu.edu.cn However, these methods can sometimes result in moderate yields and a lack of regioselectivity. orgsyn.org

A more efficient and regioselective method for the ortho-formylation of phenols involves the use of dichloromethyl methyl ether and titanium (IV) tetrachloride. nih.gov This approach has been shown to be effective for electron-rich phenols, with the formylation occurring preferentially at the position ortho to the hydroxyl group. nih.gov Another notable method is the Casnati-Skattebøl reaction, which utilizes magnesium phenolates and formaldehyde (B43269) to achieve ortho-selective formylation. synarchive.com This reaction has been improved with the use of paraformaldehyde, anhydrous magnesium chloride, and triethylamine (B128534). synarchive.comorgsyn.org

The choice of solvent and the nature of substituents on the phenol ring can influence the reaction rate and yield. For instance, electron-releasing groups tend to enhance the reaction rate, while electron-withdrawing groups may slow it down. orgsyn.orgorgsyn.org

Table 1: Formylation of Phenolic Derivatives

| Phenol | Aldehyde | Yield (%) | Time (h) |

| Phenol | Salicylaldehyde | 83 | 1.5 |

| 2-Methylphenol | 3-Methylsalicylaldehyde | 99 | 1.5 |

| 3-Methylphenol | 4-Methylsalicylaldehyde | 70 | 4 |

| 4-Methylphenol | 5-Methylsalicylaldehyde | 90 | 4 |

| 3-Methoxyphenol | 4-Methoxysalicylaldehyde | 91 | 2 |

| 4-Methoxyphenol | 5-Methoxysalicylaldehyde | 97 | 2 |

| 2-Chlorophenol | 3-Chlorosalicylaldehyde | 87 | 3.5 |

| 4-Chlorophenol | 5-Chlorosalicylaldehyde | 78 | 3.5 |

| Methyl-4-hydroxybenzoate | Methyl-3-formyl-4-hydroxybenzoate | 88 | 21 |

Data sourced from a study on the formylation of phenolic derivatives using paraformaldehyde with MgCl2-triethylamine in acetonitrile (B52724). mdma.ch

Preparation of Halogenated Benzaldehyde (B42025) Intermediates (e.g., 2-iodo-3-methoxy-5-methylbenzaldehyde)

Halogenated benzaldehyde intermediates serve as versatile precursors in organic synthesis. For example, 2-iodo-5-methylbenzoic acid can be synthesized from 2-amino-5-methylbenzoic acid through a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com This iodo-substituted benzoic acid can then be converted to the corresponding acid chloride and subsequently reacted with an amine to form an amide. chemicalbook.com While this specific example leads to an amide, similar strategies can be adapted to produce halogenated benzaldehyde precursors. The introduction of a halogen atom provides a reactive site for further functionalization, such as cross-coupling reactions, to introduce the desired methoxy (B1213986) and methyl groups.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in fewer steps, often by introducing the key functional groups onto a pre-existing aromatic scaffold.

Skattebøl Ortho-Formylation Applications

The Skattebøl ortho-formylation is a highly effective and regioselective method for introducing a formyl group at the position ortho to a hydroxyl group on a phenolic ring. orgsyn.org This method, which employs reagents like magnesium chloride, triethylamine, and paraformaldehyde, consistently yields salicylaldehydes. orgsyn.org The reaction is applicable to a wide range of substituted phenols, including cresols (methylphenols). mdma.chwikipedia.org For instance, the formylation of 4-methylphenol (p-cresol) using this method would be expected to produce 2-hydroxy-5-methylbenzaldehyde, a direct precursor that can then be methylated to yield this compound. The reaction conditions are generally mild, and the yields are often high. orgsyn.org

Oxidation Reactions in Synthetic Routes

Oxidation of a corresponding alcohol is a common and direct route to synthesizing aldehydes. In the context of this compound, the precursor would be 2-methoxy-5-methylbenzyl alcohol. This alcohol can be oxidized to the aldehyde using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). Milder and more selective oxidizing agents like sodium hypochlorite (B82951) (NaOCl) can also be employed, often in a phase-transfer catalysis system to overcome solubility issues between the alcohol (soluble in organic solvents) and the oxidizing agent (soluble in water). quizlet.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid, 2-methoxy-5-methylbenzoic acid. azom.com

Table 2: Oxidation of Various Benzyl (B1604629) Alcohols

| Alcohol | Product | Conversion (%) | Selectivity (%) |

| Benzyl alcohol | Benzaldehyde | >99 | >99 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | ~40 | >99 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | ~60 | >99 |

| 2-Methylbenzyl alcohol | 2-Methylbenzaldehyde (B42018) | ~30 | >99 |

Electrochemical Oxidation Methods in Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of benzaldehydes. azom.com The electrooxidation of benzyl alcohols to benzaldehydes can be achieved with high selectivity, avoiding the use of traditional, often hazardous, oxidizing agents. azom.comgoogle.com A notable advancement in this area is the use of an organic-solid-water (OSW) three-phase reaction system, which simplifies product separation and purification and reduces ohmic losses. azom.com This system has been successfully used for the direct synthesis of high-purity benzaldehyde from benzyl alcohol with high Faradaic efficiency. azom.com

Another electrochemical approach involves the oxidation of toluene (B28343) derivatives. google.com By applying a constant current in a non-discrete electrolytic tank containing the toluene compound, an electrolyte, and a solvent, benzaldehyde derivatives can be obtained after column chromatography. google.com Furthermore, challenges in electrochemical synthesis, such as the overoxidation of styrene (B11656) to benzoic acid, have been addressed by using specialized anodes like MnO2, which can selectively produce benzaldehyde. rsc.orgnih.gov These electrochemical strategies represent a promising and sustainable route for the synthesis of this compound and other valuable aldehydes. rsc.org

Derivatization and Functionalization Reactions

The aldehyde group of this compound is the primary site for a range of derivatization and functionalization reactions. These transformations are crucial for synthesizing new molecules with specific chemical and physical properties.

Schiff Base Formation and Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net This reaction is a cornerstone of organic synthesis, providing a route to a vast number of compounds with diverse applications.

The formation of Schiff bases from this compound involves a condensation reaction with primary amines. researchgate.net This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by acids or bases and can be influenced by the nature of both the aldehyde and the amine. For instance, the reaction of 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) with m-nitroaniline yields a novel Schiff base. acs.org Similarly, new dimer complexes of zinc(II), copper(II), and nickel(II) have been synthesized using a Schiff base ligand formed from the condensation of 2-aminothiophenol (B119425) and 2-hydroxy-5-methyl benzaldehyde. science.gov

A study on the condensation of various aromatic aldehydes with primary aliphatic amines found that the best results were achieved when using aromatic aldehydes due to their higher reactivity compared to ketones. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-hydroxy-3-methoxy-5-methylbenzaldehyde | m-nitroaniline | Schiff Base | acs.org |

| 2-hydroxy-5-methyl benzaldehyde | 2-aminothiophenol | Schiff Base Ligand | science.gov |

| Aromatic Aldehydes | Primary Aliphatic Amines | Imines | researchgate.net |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science. Solvent choice during crystallization can play a crucial role in inducing polymorphism in Schiff bases derived from substituted benzaldehydes. acs.orgresearchgate.net

A notable example involves a Schiff base synthesized from 2-hydroxy-3-methoxy-5-methylbenzaldehyde and m-nitroaniline. acs.org Two distinct polymorphs, designated as Form I and Form II, were isolated by using different solvents for crystallization—acetonitrile and methanol, respectively. X-ray crystallography revealed that both polymorphs crystallize in the orthorhombic system but with different space groups (P212121 for Form I and Pca21 for Form II). acs.org The different crystal packing and noncovalent interactions, influenced by the solvent, are responsible for the selective stabilization of each polymorphic form. acs.org

The polymorphic forms of Schiff bases can exhibit distinct physical properties, including their electrical conductivity and photosensitivity, making them interesting candidates for applications in materials science. acs.orgresearchgate.net

The two polymorphs of the Schiff base derived from 2-hydroxy-3-methoxy-5-methylbenzaldehyde and m-nitroaniline demonstrated significantly different electrical properties. acs.org The study of their electrical conductivity and photosensitivity revealed that both forms have potential for use in photosensitive Schottky devices. Notably, Form II showed a more significant enhancement in electrical properties upon illumination with visible light. acs.org These findings highlight the potential of tuning the optoelectrical properties of organic crystalline materials through solvent-induced polymorphism. acs.org

| Polymorph | Crystallization Solvent | Space Group | Key Finding |

| Form I | Acetonitrile | P212121 | Exhibits distinct electrical properties. |

| Form II | Methanol | Pca21 | Shows enhanced electrical properties upon illumination. |

Reductive Amination Processes

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. This two-step process in a single pot involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine.

A novel, one-step catalytic reductive amination of 2-methoxybenzaldehyde (B41997) has been developed using lanthanum-doped zirconia as a catalyst. espublisher.comespublisher.comresearchgate.net This process utilizes dimethylformamide (DMF) as both a reactant and a reducing agent in a Leuckart-type reaction to synthesize 2-methoxy-N,N-dimethylbenzylamine. espublisher.comresearchgate.net

The study found that the catalytic activity was highest with a zirconium to lanthanum molar ratio of 4:1 (Zr4La1). espublisher.comresearchgate.net This specific composition leads to the formation of a full tetragonal phase of zirconia, which is crucial for the catalyst's maximum activity. espublisher.comresearchgate.net Under optimized conditions, this catalytic system achieved complete conversion of 2-methoxybenzaldehyde with 100% selectivity towards the desired reductive amination product. espublisher.comespublisher.comresearchgate.net The proposed reaction mechanism involves the adsorption of 2-methoxybenzaldehyde onto the Lewis acidic sites of the catalyst, followed by attack from DMF. espublisher.com The catalyst proved to be stable, active, and selective over repeated uses. espublisher.com

| Catalyst | Zr:La Molar Ratio | Key Feature | Outcome |

| Lanthanum-doped Zirconia | 4:1 | Full tetragonal phase of zirconia | Complete conversion, 100% selectivity |

Investigation of Catalyst Activity and Molar Ratios

The synthesis of this compound and its derivatives often relies on carefully controlled catalytic processes where catalyst choice and reactant ratios are critical for achieving high yields and minimizing side products. One common synthetic route is the formylation of the corresponding toluene derivative using reagents like dichloromethyl methyl ether, which requires a Lewis acid catalyst. Another key reaction is the alkylation of a precursor like 2-hydroxy-5-methylbenzaldehyde.

The activity of the catalyst is paramount. For instance, in the alkylation of a hydroxyl precursor with dimethyl sulfate, potassium carbonate is a frequently used catalyst. Its role is to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the electrophilic dimethyl sulfate. The molar ratios of the reactants must be precisely controlled to favor the desired methylation and prevent side reactions.

Research findings on these catalytic systems are summarized in the table below.

| Reaction Type | Starting Material | Reagent(s) | Catalyst | Key Parameters | Product |

| Formylation | Toluene Derivative | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Optimized temperature (0–25°C) and stoichiometric ratios are crucial to prevent side reactions. | This compound |

| Alkylation | 2-Hydroxy-5-methylbenzaldehyde | Dimethyl sulfate | Potassium Carbonate (K₂CO₃) | The molar ratio of K₂CO₃ to the phenol is key for efficient deprotonation. The reaction is often run under reflux in a solvent like acetone. | This compound |

Oxidation and Reduction of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for various transformations, most notably oxidation and reduction.

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid. This transformation yields 2-Methoxy-5-methylbenzoic acid . Common oxidizing agents used for this purpose include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction : Conversely, the aldehyde can be reduced to a primary alcohol. This reaction produces 2-Methoxy-5-methylbenzyl alcohol . Typical reducing agents for this conversion are sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

These reactions provide access to two different classes of compounds with distinct chemical properties and potential applications, starting from the same benzaldehyde precursor.

Substitution Reactions of Methoxy and Methyl Groups

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. However, since the para position is occupied by the methyl group, substitution is primarily directed to the position ortho to the methoxy group (and meta to the aldehyde). The methyl group is a weaker activator, also directing ortho and para.

The interplay of these electronic effects, along with steric hindrance from the existing substituents, guides the regioselectivity of substitution reactions. For example, halogenation can lead to various halogenated derivatives depending on the specific reagents and conditions employed.

Anodic Pyridination for Novel Derivatives

Anodic pyridination is an electrochemical method used to introduce a pyridine (B92270) group into a molecule, creating novel derivatives. Studies on similar phenolic aldehydes, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde, demonstrate the feasibility of this reaction. chinesechemsoc.org The process involves the anodic oxidation of the substrate in a solvent like acetonitrile in the presence of excess pyridine. chinesechemsoc.org

Interestingly, the site of pyridination can be controlled. Depending on the specific substrate (e.g., the free phenol versus its Schiff's base derivatives), the reaction can occur either on the aromatic ring or on the methyl group side-chain. chinesechemsoc.org The mechanism is believed to proceed through either a phenoxonium ion, leading to ring pyridination, or a quinone methide intermediate, resulting in side-chain pyridination. chinesechemsoc.org This method provides a pathway to pyridinated compounds which are of interest for their potential biological activities. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. ias.ac.in

In one synthetic application towards the natural product Tetrangulol, a derivative of this compound was synthesized and then utilized in a subsequent key step. rsc.org Specifically, 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde was produced via a Suzuki-Miyaura coupling reaction, showcasing the utility of this chemistry to build complex biaryl structures. rsc.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. ias.ac.in

Corey-Fuchs Reaction for Alkyne Formation

The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne, representing a one-carbon homologation. ntu.edu.sg This transformation is applicable to this compound and its derivatives.

The process begins with the reaction of the aldehyde with a phosphorus ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. nih.gov This step, analogous to a Wittig reaction, produces a 1,1-dibromoalkene intermediate. ntu.edu.sg In the second step, this dibromoalkene is treated with a strong base, such as n-butyllithium (n-BuLi). This induces elimination of HBr and a subsequent lithium-halogen exchange followed by rearrangement to form the terminal alkyne. ntu.edu.sgnih.gov

This reaction was employed in the synthesis of the natural product Tetrangulol, where 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde was treated with CBr₄ and PPh₃ to furnish a dibromoalkene, which was then converted to the desired terminal alkyne with n-BuLi in high yield. rsc.org

Photochemical Cyclization and Regioselectivity

The photochemical behavior of this compound is governed by the reactivity of the excited state of the aldehyde and the influence of its ring substituents. Upon irradiation, aromatic aldehydes can undergo several transformations, including intermolecular cycloadditions or intramolecular reactions.

One common photochemical reaction for aldehydes is the Paternò-Büchi reaction, a [2+2] photocycloaddition with an alkene to form an oxetane. ias.ac.in Studies on ortho-methyl substituted benzaldehydes have shown they undergo photocycloaddition with alkenes like 2,3-dimethylbut-2-ene to produce oxetanes in high yields. rsc.org It is expected that this compound would react similarly.

Alternatively, ortho-alkyl benzaldehydes can undergo photoenolization, where irradiation leads to the formation of a transient photoenol. rsc.org This highly reactive intermediate can be trapped by dienophiles in a cycloaddition reaction. rsc.org

The regioselectivity of these reactions—the preference for bond formation at a specific site—is influenced by electronic and steric factors. numberanalytics.com The electron-donating methoxy group and the position of the methyl group on the aromatic ring, as well as the nature of the reacting partner, would direct the outcome of the cyclization. numberanalytics.comnih.gov For instance, in a Paternò-Büchi reaction, the regioselectivity is dictated by the stability of the diradical intermediate formed after the initial bond formation between the excited aldehyde and the alkene. ias.ac.in

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazole scaffolds are significant pharmacophores found in numerous biologically active compounds. A primary and efficient method for their synthesis involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. In this context, this compound can be reacted with substituted or unsubstituted o-phenylenediamines to yield 2-(2-methoxy-5-methylphenyl)-1H-benzimidazole derivatives.

The reaction is typically facilitated by a catalyst in a suitable solvent. Various catalytic systems have been developed to promote this transformation, offering advantages such as high yields, mild reaction conditions, and environmental compatibility. For instance, the use of ammonium (B1175870) chloride (NH₄Cl) in chloroform (B151607) provides a simple and inexpensive method, with reactions often proceeding at room temperature. Another effective catalyst is sodium metabisulfite (B1197395) (Na₂S₂O₅), which functions as an oxidizing agent in a mixed ethanol-water solvent system, also at room temperature. These methods generally produce the desired benzimidazole derivatives in good to excellent yields.

The general pathway involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (or aromatization) to form the stable benzimidazole ring. The purity of the resulting compounds is typically confirmed by their melting points and through spectroscopic analysis (IR, NMR, and Mass Spectrometry).

Table 1: Conditions for Synthesis of Benzimidazole Derivatives from Aldehydes

| Catalyst | Solvent | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| Ammonium Chloride (NH₄Cl) | Chloroform (CHCl₃) | Room Temperature | ~4 hours | 75–94% nih.gov |

| Sodium Metabisulfite (Na₂S₂O₅) | Ethanol/Water (9:1 v/v) | Room Temperature | ~2 hours | High researchgate.net |

This table represents general conditions for the synthesis of benzimidazoles from various aldehydes and may be adapted for this compound.

Synthesis of Benzo[c]phenanthridines and Benzonaphthopyranones

The synthesis of complex fused heterocyclic systems such as benzo[c]phenanthridines from this compound is not directly documented in a single step. However, general and multi-step strategies exist for constructing the benzo[c]phenanthridine (B1199836) skeleton where substituted benzaldehydes are potential, though not explicitly cited, precursors.

One established approach involves the Bischler-Napieralski or Pictet-Spengler type reactions to first construct a dihydroisoquinoline ring, which is a core component of the benzo[c]phenanthridine structure. This intermediate can then undergo further annulation and aromatization steps to build the complete framework. google.com Another strategy involves the cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles, which is a transition-metal-free method for creating substituted benzo[c]phenanthridines. cymitquimica.com

While a direct route using this compound is not specified, it is plausible that it could be incorporated into multi-step sequences. For instance, it could be used to synthesize a necessary styrene or chalcone (B49325) intermediate which then undergoes cyclization.

There is currently no specific information available in the surveyed literature detailing the synthesis of Benzonaphthopyranones using this compound as a starting material.

Synthesis of Organotin(IV) Complexes with 2-hydroxy-5-methoxybenzaldehyde (B1199172) thiosemicarbazone

While the prompt specifically mentions complexes of 2-hydroxy-5-methoxybenzaldehyde thiosemicarbazone, the synthesis of organotin(IV) complexes using the thiosemicarbazone derived from this compound follows a general and well-established two-step procedure.

Step 1: Synthesis of this compound Thiosemicarbazone The first step is the synthesis of the thiosemicarbazone ligand. This is achieved through the condensation reaction of this compound with thiosemicarbazide (B42300). The reaction is typically carried out by refluxing equimolar amounts of the two reactants in a solvent such as ethanol. A catalytic amount of acid is sometimes added to facilitate the reaction. The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a C=N (azomethine) bond and the elimination of a water molecule. The resulting thiosemicarbazone ligand is typically a stable, crystalline solid that can be purified by recrystallization.

Step 2: Synthesis of the Organotin(IV) Complex The second step involves the reaction of the synthesized thiosemicarbazone ligand with an organotin(IV) halide, such as dibutyltin(IV) dichloride ((C₄H₉)₂SnCl₂) or triphenyltin(IV) chloride ((C₆H₅)₃SnCl). The reaction is generally performed in an alcoholic solvent, often in the presence of a base like triethylamine to deprotonate the ligand. The thiosemicarbazone ligand typically acts as a bidentate or tridentate ligand, coordinating to the tin atom through the sulfur atom and the azomethine nitrogen atom. This chelation results in the formation of a stable organotin(IV) complex. The products are often colored precipitates that can be isolated by filtration.

Table 2: General Two-Step Synthesis of Organotin(IV) Thiosemicarbazone Complexes

| Step | Reactants | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Ligand Synthesis | Aldehyde (e.g., this compound) + Thiosemicarbazide | Ethanol | Reflux | Thiosemicarbazone |

| 2. Complexation | Thiosemicarbazone + Organotin(IV) Halide (e.g., R₂SnCl₂) | Methanol/Ethanol | Stirring, often with base (e.g., Triethylamine) | Organotin(IV) Complex |

Synthesis of 2-(2-Methoxy-5-methylphenyl)propanoic acid

The conversion of this compound into 2-(2-methoxy-5-methylphenyl)propanoic acid, a structure analogous to common "profen" non-steroidal anti-inflammatory drugs, requires a multi-step synthetic sequence to add the one-carbon extension and modify the functional group. A direct, single-step conversion is not feasible. A plausible and general synthetic route is outlined below, based on standard organic transformations.

Plausible Multi-Step Synthetic Pathway:

Grignard Reaction: The aldehyde is first treated with a methylmagnesium halide (e.g., CH₃MgBr) in an anhydrous ether solvent. This nucleophilic addition to the carbonyl group yields the secondary alcohol, 1-(2-methoxy-5-methylphenyl)ethanol, after an acidic workup.

Conversion to Alkyl Halide: The resulting alcohol is then converted into a more reactive alkyl halide. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 1-(1-chloroethyl)-2-methoxy-5-methylbenzene or its bromo-analogue, respectively.

Nitrile Formation: The alkyl halide is subsequently reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO. This Sₙ2 reaction displaces the halide and introduces a nitrile group, forming 2-(2-methoxy-5-methylphenyl)propanenitrile.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically accomplished by heating the nitrile under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions. This process converts the C≡N group into a -COOH group, yielding the final product, 2-(2-methoxy-5-methylphenyl)propanoic acid. cymitquimica.com

Regiodivergent C-H Functionalization Reactions

Regiodivergent C-H functionalization represents an advanced synthetic strategy that could potentially be applied to derivatives of this compound. This methodology, particularly using nickel-catalyzed "chain-walking" reactions, allows for the functionalization of remote, and typically unreactive, sp³ C-H bonds in an alkyl chain.

The process involves a metal catalyst (commonly nickel) that initially coordinates to a functional group on the molecule. The catalyst can then "walk" or translocate along an attached alkyl chain by a series of β-hydride elimination and re-insertion steps. This chain-walking process continues until the catalyst reaches a sterically or electronically favored position, where it then participates in a bond-forming reaction (e.g., cross-coupling).

By carefully selecting the ligand on the nickel catalyst, additives, or the directing group on the substrate, chemists can control where the catalyst stops and reacts. This allows for "regiodivergent" synthesis, where different products can be formed from the same starting material by simply changing the reaction conditions.

For a molecule derived from this compound that possesses an alkyl chain, this strategy could offer a powerful tool to introduce functionality at various positions along the chain, an outcome that is difficult to achieve with traditional synthetic methods. While specific applications of this technique to this compound itself are not documented, the general principles provide a pathway for future synthetic explorations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In this compound, characteristic signals are expected for the aldehyde proton, the aromatic protons, and the protons of the methoxy and methyl groups. The aldehyde proton is typically found significantly downfield (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy group protons usually appear as a sharp singlet around 3.8-4.0 ppm.

The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the 190-200 ppm range. libretexts.org The aromatic carbons are found between 110 and 160 ppm, while the methyl and methoxy carbons appear at much higher fields. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.4 | Singlet |

| Aromatic (H6) | ~7.8 | Doublet |

| Aromatic (H4) | ~7.4 | Doublet of doublets |

| Aromatic (H3) | ~7.0 | Doublet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl (-CH₃) | ~2.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~192 |

| Aromatic (C2, attached to -OCH₃) | ~161 |

| Aromatic (C1, attached to -CHO) | ~125 |

| Aromatic (C5, attached to -CH₃) | ~138 |

| Aromatic (C4) | ~136 |

| Aromatic (C6) | ~128 |

| Aromatic (C3) | ~112 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~21 |

Computational chemistry provides powerful tools for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a common ab initio technique used to calculate NMR chemical shifts. modgraph.co.uk This method has been applied to benzaldehyde and its substituted derivatives to understand the influence of different functional groups on the magnetic shielding of nuclei. modgraph.co.uk

Studies on aromatic aldehydes have shown that GIAO calculations can reproduce experimental trends in chemical shifts, though the accuracy can be sensitive to the choice of the computational basis set. modgraph.co.uk For molecules like this compound, the GIAO method can be used to calculate the substituent chemical shifts (SCS) induced by the methoxy and methyl groups, offering a theoretical basis for the observed spectral patterns and aiding in the definitive assignment of complex spectra. modgraph.co.uk

The ¹³C-NMR chemical shift of the carbonyl carbon is a direct probe of its electronic environment and, by extension, its reactivity. quora.com The significant downfield shift (δ > 190 ppm) of the aldehyde carbon in this compound indicates a high degree of deshielding. libretexts.orgoregonstate.edu This deshielding corresponds to a partial positive charge on the carbon atom, making it a highly electrophilic center and thus susceptible to nucleophilic attack, a characteristic reaction of aldehydes. quora.com

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. These methods are essential for identifying functional groups and understanding the molecular force fields. For this compound, these spectra are dominated by vibrations of the aldehyde group and the substituted benzene (B151609) ring. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for substituted benzaldehydes.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | FT-IR, FT-Raman | 2980 - 2850 |

| Aldehyde C-H Stretch | FT-IR, FT-Raman | ~2820, ~2720 |

| Carbonyl C=O Stretch | FT-IR (strong), FT-Raman (medium) | ~1700 |

| Aromatic C=C Stretch | FT-IR, FT-Raman | 1600 - 1450 |

| C-O Stretch | FT-IR (strong) | 1250 - 1200 |

The high-wavenumber region of the vibrational spectra provides clear signals for C-H stretching modes. Aromatic C-H stretches are typically observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and methoxy groups are found at slightly lower frequencies, generally in the 2980-2850 cm⁻¹ range. A key diagnostic feature for the aldehyde group is the C-H stretching vibration, which often appears as a pair of medium-intensity bands near 2820 cm⁻¹ and 2720 cm⁻¹.

In the solid state, weak intermolecular hydrogen bonds of the C-H···O type can form between the aldehyde or aromatic protons of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Such interactions can lead to subtle shifts in the frequencies of the involved C-H and C=O stretching modes and are often studied to understand crystal packing. uc.pt Studies on benzaldehyde in alcohol solvents have shown that hydrogen bonding to the carbonyl oxygen can cause the C=O stretching band to split into multiple peaks. nih.gov

Modern computational methods, particularly Density Functional Theory (DFT), are routinely used to support the analysis of vibrational spectra. nih.govmdpi.com DFT calculations can accurately predict the harmonic vibrational frequencies and the corresponding FT-IR and FT-Raman intensities for molecules like this compound. solidstatetechnology.us

By simulating the vibrational spectrum, researchers can make confident assignments of the experimental bands, including those in the complex fingerprint region (below 1500 cm⁻¹). uc.pt The excellent agreement often found between the calculated and experimental spectra, after applying an appropriate scaling factor to the calculated frequencies, validates the structural model and the interpretation of the spectral data. researchgate.netnih.gov This synergy between experimental spectroscopy and DFT calculations is invaluable for a complete characterization of molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The benzene ring, the aldehyde group (-CHO), the methoxy group (-OCH₃), and the methyl group (-CH₃) all influence the electronic structure and thus the UV-Vis spectrum. The methoxy and methyl groups are electron-donating, which typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions associated with the excitation of electrons from the π-bonding orbitals of the benzene ring and the carbonyl group to the corresponding antibonding π* orbitals.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The exact wavelengths (λmax) and intensities of these transitions are sensitive to the solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It provides theoretical insights into the energies of electronic excitations and the nature of the molecular orbitals involved. nih.gov While conventional DFT is a ground-state theory, TD-DFT extends its principles to handle time-dependent phenomena and excited states, making it invaluable for interpreting UV-Vis spectra.

For a molecule like this compound, TD-DFT calculations can help assign the experimentally observed absorption bands to specific electronic transitions. The calculations can predict the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). This analysis can confirm the involvement of π → π* and n → π* transitions and elucidate how the substituents (methoxy and methyl groups) modulate the electronic structure of the benzaldehyde core. nih.gov

Table 1: Typical Electronic Transitions for Substituted Benzaldehydes

| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |

| π → π | π (Benzene Ring, C=O) → π (Benzene Ring, C=O) | 240-280 nm | High |

| n → π | n (Oxygen of C=O) → π (Benzene Ring, C=O) | 300-350 nm | Low |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₉H₁₀O₂ is 150.068079557 Da. nih.gov

Under EI conditions, the molecular ion undergoes fragmentation, yielding characteristic product ions. The most abundant peaks in the mass spectrum provide clues to the molecule's structure.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | nih.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| Exact Mass (Computed) | 150.068079557 Da | nih.gov |

| Major GC-MS Peaks (m/z) | ||

| Top Peak | 150 | nih.gov |

| 2nd Highest Peak | 149 | nih.gov |

| Other Significant Peaks | 91 | nih.gov |

Data obtained from GC-MS analysis as reported in the PubChem database.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While specific crystallographic data for this compound (C₉H₁₀O₂) was not found in the search results, analysis of the closely related compound 2-methoxybenzaldehyde (C₈H₈O₂) provides significant insight into the expected solid-state characteristics. uc.pt

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For substituted benzaldehydes, weak hydrogen bonds like C-H⋯O play a crucial role in stabilizing the crystal lattice.

A study on the crystal structure of 2-methoxybenzaldehyde revealed that the molecules self-assemble into dimers through C–H⋯O hydrogen bonds. uc.pt These interactions occur between a hydrogen atom on the aromatic ring of one molecule and the carbonyl oxygen atom of a neighboring molecule. uc.pt Similar C-H⋯O interactions, involving hydrogens from the aromatic ring, the methyl group, or the methoxy group, would be expected to dictate the packing of this compound. Intramolecular planarity is often stabilized by the conjugation between the benzene ring and the aldehyde group.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. The study of 2-methoxybenzaldehyde's crystal structure shows a complex arrangement with four independent molecules in the asymmetric unit, packed in a tetragonal space group. uc.pt This complexity suggests that variations in crystallization conditions could potentially lead to different packing arrangements or polymorphs for related molecules like this compound. The molecules of 2-methoxybenzaldehyde are arranged in a P4₃ space group. uc.pt

Table 3: Crystallographic Data for the Related Compound 2-Methoxybenzaldehyde

| Parameter | Value | Source |

| Chemical Formula | C₈H₈O₂ | uc.pt |

| Crystal System | Tetragonal | uc.pt |

| Space Group | P4₃ | uc.pt |

| Molecules per Asymmetric Unit | 4 | uc.pt |

| Key Interaction | Self-assembly into dimers via C–H···O hydrogen bonds | uc.pt |

This data is for the related compound 2-methoxybenzaldehyde and is presented to illustrate the likely structural features of this compound.

Computational Chemistry and Quantum Chemical Investigations

Computational chemistry provides a powerful framework for understanding the intrinsic properties of molecules. For this compound, these methods are instrumental in building a comprehensive picture of its behavior at the atomic level.

Density Functional Theory (DFT) Calculations

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene ring, the methoxy group, the methyl group, and the aldehyde group. The planarity of the benzene ring and the orientation of the substituents are key parameters determined through this process.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C-O (methoxy) | ~1.36 Å | |

| O-CH3 (methoxy) | ~1.43 Å | |

| C-C (aldehyde) | ~1.48 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| Bond Angle | C-C-C (ring) | ~118° - 121° |

| C-O-C (methoxy) | ~118° | |

| O=C-H (aldehyde) | ~124° | |

| Dihedral Angle | C-C-C-O (methoxy) | ~0° or ~180° (planar/anti-planar) |

| C-C-C=O (aldehyde) | ~0° or ~180° (planar/anti-planar) |

Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would be derived from specific computational output.

The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond connecting the aldehyde group to the ring, means that this compound can exist in different conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the populations of different shapes it can adopt at a given temperature.

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. The evaluation of their intensities further aids in the interpretation of the experimental spectra. For this compound, characteristic vibrations would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, methyl, and methoxy groups, and various ring deformation modes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen atom of the aldehyde group would be in a region of positive potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In this compound, the distribution of these orbitals across the molecule would indicate which parts are most involved in electron-donating and electron-accepting interactions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would be derived from specific computational output.

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure and Dynamics

Advanced Theoretical and Computational Chemistry

Advanced computational methods provide profound insights into the electronic structure, reactivity, and dynamic behavior of 2-Methoxy-5-methylbenzaldehyde. These theoretical approaches complement experimental findings and guide the design of new materials with tailored properties.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave functions obtained from quantum chemical calculations into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structures. q-chem.com This analysis provides a detailed breakdown of the electron density, allowing for the determination of natural atomic charges, hybridization of atomic orbitals contributing to bonds, and the nature of bonding (e.g., sigma, pi bonds). q-chem.com

For a molecule like this compound, NBO analysis can elucidate the electronic interactions between the methoxy (B1213986), methyl, and aldehyde substituents and the benzene (B151609) ring. It quantifies the delocalization of electron density from the oxygen lone pairs of the methoxy group and the hyperconjugative effects of the methyl group into the aromatic system. The analysis partitions the total electron density into contributions from individual atoms, leading to the calculation of natural charges, which offer a more robust representation of charge distribution than other methods like Mulliken population analysis. q-chem.com These calculations are crucial for understanding the molecule's dipole moment and intermolecular interactions.

Interactive Table: Illustrative NBO Analysis Data for this compound

This table presents the type of data obtained from an NBO analysis. The values are representative and based on typical results for similar aromatic aldehydes.

| Atom/Bond | Natural Charge (e) | Hybridization | Bond Type |

| O (methoxy) | -0.55 | sp² | Lone Pair / Sigma Bond |

| C (carbonyl) | +0.40 | sp² | Sigma/Pi Bond (C=O) |

| O (carbonyl) | -0.50 | sp | Lone Pair / Pi Bond (C=O) |

| C-O (methoxy) | --- | sp²-sp³ | Sigma Bond |

| C-C (ring) | --- | sp²-sp² | Sigma/Pi Bond |

| C-H (aldehyde) | --- | sp²-s | Sigma Bond |

Fukui functions and global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of a molecule. researchgate.net Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. researchgate.net

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Typical Value Range (eV) | Description |

| Ionization Potential | I | 8 - 10 | Energy to remove an electron. |

| Electron Affinity | A | 0.5 - 2.0 | Energy released when adding an electron. |

| Chemical Potential | μ | -(I+A)/2 | Tendency of electrons to escape. |

| Chemical Hardness | η | (I-A)/2 | Resistance to charge transfer. |

| Electrophilicity Index | ω | μ²/2η | Propensity to act as an electrophile. |

Ab initio (from first principles) calculations are a class of computational chemistry methods that solve the Schrödinger equation without relying on experimental data, apart from fundamental physical constants. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), provide highly accurate descriptions of molecular structures, energies, and properties.

In the study of this compound, ab initio methods are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms with high precision.

Calculate Reaction Pathways: Map the energy profile of chemical reactions involving the molecule, identifying transition states and intermediate structures, as has been done for related molecules like 2-methylbenzaldehyde (B42018). researchgate.net

Predict Spectroscopic Properties: Calculate vibrational frequencies, electronic excitation energies, and NMR chemical shifts to aid in the interpretation of experimental spectra.

For instance, a study on the acetalization of 2-methylbenzaldehyde used ab initio calculations with the 6-31G* basis set to simulate the reaction mechanism and determine the most likely pathway for product formation by analyzing the energies of reactants, intermediates, and products. researchgate.net Similar approaches can be applied to this compound to understand its reaction mechanisms in detail.

The internal rotations of the methoxy (-OCH₃) and methyl (-CH₃) groups in this compound are not free but are hindered by energy barriers known as torsional barriers. Computational simulations are essential for quantifying these barriers. nih.gov These calculations determine the potential energy of the molecule as a function of the dihedral angle of the rotating group.

The height of the torsional barrier is influenced by steric hindrance and electronic effects, such as resonance and hyperconjugation. nih.gov Studies on related molecules like m-methylbenzaldehyde have shown that the conformational orientation of other functional groups (e.g., the O-cis and O-trans conformers of the aldehyde group) can significantly alter the barrier to methyl group rotation. nih.gov Similarly, the interaction between the adjacent methoxy and aldehyde groups in this compound is expected to create a distinct rotational profile. These barriers are often determined with high accuracy by fitting theoretical models to high-resolution data from microwave spectroscopy. nih.govrsc.org

Interactive Table: Representative Torsional Barriers for Substituted Benzaldehydes

This table illustrates typical calculated energy barriers for internal rotation in molecules related to this compound. Values are highly dependent on substituent position and conformation.

| Rotating Group | Conformer | Calculated Barrier (cm⁻¹) | Reference Molecule |

| Methyl (-CH₃) | O-cis | ~45 | m-Methylbenzaldehyde nih.gov |

| Methyl (-CH₃) | O-trans | ~70 | m-Methylbenzaldehyde nih.gov |

| Methyl (-CH₃) | para-position | ~3 | 2,4-dimethylfluorobenzene rsc.org |

| Methoxy (-OCH₃) | N/A | 200 - 1000 | Anisole Derivatives |

Non-linear optical (NLO) materials are substances whose optical properties (like refractive index or absorption) change in response to the intensity of incident light. nih.gov Organic molecules with extensive π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses, making them candidates for applications in optical data storage, signal processing, and optical switching. nih.gov

Theoretical studies, primarily using DFT, are a cornerstone for predicting and understanding the NLO properties of molecules like this compound. nih.gov These calculations can screen potential NLO candidates by computing their NLO response, saving significant experimental effort. The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing aldehyde group on the π-conjugated benzene ring suggests that this compound could possess interesting NLO characteristics.

The NLO response of a molecule at the microscopic level is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation. The second hyperpolarizability (γ) governs third-order NLO phenomena. Computational chemistry allows for the direct calculation of these properties. nih.gov Theoretical studies on organic chromophores have shown that strategic placement of donor and acceptor groups can dramatically enhance the hyperpolarizability values. nih.gov For this compound, DFT calculations can determine the magnitude of β and γ, providing a theoretical measure of its potential as an NLO material. nih.gov

The Z-scan technique is a widely used experimental method to measure the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. researchgate.net In a typical Z-scan experiment, a sample is translated along the axis of a focused laser beam. researchgate.net

By measuring the light transmittance through a finite aperture in the far field (closed-aperture Z-scan), one can determine the nonlinear refraction. A characteristic peak-valley transmittance curve indicates a self-defocusing effect (negative n₂), while a valley-peak curve signifies a self-focusing effect (positive n₂). researchgate.net By removing the aperture and collecting all the transmitted light (open-aperture Z-scan), the nonlinear absorption can be measured. While direct Z-scan data for this compound is not widely published, the technique has been successfully applied to similar aromatic compounds like 2,5-Dimethylaniline to characterize their NLO performance. researchgate.net

Topological Analysis of Electron Density (e.g., QTAIM, RDG)

Topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and non-covalent interactions within a molecule. These methods partition the electron density to define atoms, bonds, and their characteristics.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define chemical structures. gla.ac.ukcapes.gov.br Key features of this analysis are the critical points where the gradient of the electron density is zero. A bond critical point (BCP) located between two nuclei is a necessary condition for the existence of a chemical bond. bohrium.com The properties at this point, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the interaction. For instance, a negative Laplacian value (∇²ρb < 0) is characteristic of shared-shell interactions (covalent bonds), while a positive value (∇²ρb > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals interactions. researchgate.net

In this compound, a QTAIM analysis would be expected to identify BCPs corresponding to the covalent bonds of the benzene ring, the aldehyde group, the methyl group, and the methoxy group. Furthermore, it could elucidate weaker intramolecular interactions, such as potential hydrogen bonds involving the aldehyde oxygen and nearby hydrogen atoms.

Reduced Density Gradient (RDG) analysis is another technique that complements QTAIM, particularly for visualizing weak non-covalent interactions. tandfonline.com The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, non-covalent interactions can be identified and characterized. These plots reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding as distinct features. For this compound, RDG analysis could visually map the steric hindrance between the adjacent methoxy and aldehyde groups and any weak attractive interactions present.

While specific QTAIM and RDG data for this compound are not available in published literature, theoretical calculations on substituted benzenes and aromatic aldehydes confirm the utility of these methods in characterizing intramolecular interactions that govern their conformation and reactivity. bohrium.comresearchgate.netnih.gov

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρb) (a.u.) | Laplacian (∇²ρb) (a.u.) | Bond Nature |

| C=O (carbonyl) | > 0.40 | > 0 | Polar Covalent |

| C-C (aromatic) | ~ 0.25 - 0.30 | < 0 | Covalent |

| C-H (aldehyde) | ~ 0.20 | < 0 | Covalent |

| O-CH₃ (methoxy) | ~ 0.18 | > 0 | Polar Covalent |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific computational analysis.

Density of Energy States Analysis

Density of States (DOS) analysis is a powerful tool derived from quantum mechanical calculations that provides insight into the electronic structure of a molecule. A DOS plot illustrates the number of available electronic states at each energy level. The analysis of the total DOS and the partial DOS (PDOS), which breaks down the contributions from individual atoms or molecular fragments, is crucial for understanding chemical bonding, reactivity, and electronic properties.

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key feature of the DOS plot and a critical parameter in determining the molecule's electronic excitability and kinetic stability. bohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity.

Although specific DOS plots for this compound are not present in the literature, studies on benzene and its derivatives show how substituents modulate the electronic structure and the HOMO-LUMO gap. researchgate.net

Computational Modeling of Magnetic Properties (e.g., BS-DFT)

While this compound is a closed-shell molecule and does not possess intrinsic magnetic properties in its ground state, computational methods can be employed to study its response to an external magnetic field or to analyze the magnetic properties of its potential radical or open-shell species.

Broken-Symmetry Density Functional Theory (BS-DFT) is a computational approach used to study systems with significant electronic spin correlation, such as antiferromagnetically coupled molecules or transition states of reactions where bond breaking/formation occurs. For a molecule like this compound, BS-DFT would not be the standard approach for its ground state. However, it would be the method of choice to study, for example, the magnetic coupling in a hypothetical dimer of its radical anion or cation, where two unpaired electrons could interact. The method provides an estimate of the magnetic exchange coupling constant (J), which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the interaction between spin centers.

Another relevant magnetic property that can be computed is the Nucleus-Independent Chemical Shift (NICS). NICS values are used to assess the aromaticity of a cyclic system. researchgate.net Negative NICS values inside an aromatic ring are indicative of a diatropic ring current, a hallmark of aromaticity. For this compound, NICS calculations would quantify the aromaticity of the benzene ring and how it is influenced by the attached substituents.

Advanced Research Applications and Biological Activity Studies

Medicinal Chemistry and Pharmaceutical Research

The unique chemical structure of 2-Methoxy-5-methylbenzaldehyde, featuring a benzaldehyde (B42025) ring with methoxy (B1213986) and methyl substitutions, makes it a compound of great interest in pharmacology and medicinal chemistry. Its reactivity and potential for modification allow for the synthesis of a wide array of derivatives with diverse biological functions.

Precursor for Pharmaceutical Intermediates

This compound is a valuable precursor in the synthesis of more complex molecules and pharmaceutical intermediates. It is frequently used to create Schiff bases, which are crucial intermediates in both organic synthesis and the development of new drugs. Furthermore, research has demonstrated that anodic pyridination of this compound can lead to the formation of pyridinated derivatives, which themselves possess potential biological activities. The core structure of methoxy-substituted benzaldehydes is integral to various synthetic pathways; for instance, 2-methoxy-5-sulfamoylbenzoic acid methyl ester, a derivative, is a key intermediate in the production of antipsychotic drugs like Sulpiride. google.com

Targeting Specific Diseases through Structural Modification

The structural framework of this compound is a prime candidate for modification to design drugs that target specific diseases. Researchers have successfully synthesized a series of benzyloxybenzaldehyde derivatives and tested their efficacy against the HL-60 leukemia cell line. researchgate.netnih.gov By modifying the methoxybenzaldehyde structure, compounds with significant activity at low micromolar concentrations were developed. nih.gov One of the most potent compounds in this series was 2-[(3-methoxybenzyl)oxy]benzaldehyde. nih.gov

Further complex modifications have led to the creation of benzofuran-based 1,2,3-triazole conjugates. researchgate.net These hybrid molecules were specifically designed and synthesized to be screened for their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines, demonstrating the versatility of the benzaldehyde scaffold in creating targeted therapeutic agents. researchgate.net

Enzyme Inhibition Studies

Derivatives of benzaldehyde have been identified as potent inhibitors of fungal enzymes, a mechanism central to their biological activity. Structure-activity analyses reveal that the antifungal efficacy of benzaldehydes is linked to their ability to disrupt essential cellular enzymes. nih.gov Specifically, they target components of the cellular antioxidation system, such as superoxide (B77818) dismutases and glutathione (B108866) reductase, leading to inhibited fungal growth. nih.gov The inhibitory potential is influenced by the substitution pattern on the aromatic ring. For instance, the presence of a methoxy group in an ortho- or para-position often results in higher antifungal activity, a characteristic that is also observed in quinone derivatives known to inhibit enzymes. nih.gov

Anticancer Activity and Cytotoxicity Mechanisms

Derivatives synthesized from this compound and related structures have demonstrated significant anticancer properties through various mechanisms. In one study, benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-5-methoxybenzaldehyde, exhibited notable activity against the HL-60 leukemia cell line. nih.gov The cytotoxic mechanism of these compounds was found to involve the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. nih.gov Furthermore, these derivatives were shown to cause a loss of mitochondrial membrane potential, a key event in the apoptotic pathway. nih.gov

Similarly, synthesized bromophenol derivatives have been evaluated for their anticancer potential, with certain compounds inhibiting the viability and inducing apoptosis in leukemia K562 cells. mdpi.com More complex derivatives, such as benzofuran-based triazole analogues, have also been developed and tested against lung and cervical cancer cell lines. researchgate.net

Table 1: Anticancer Activity of Benzaldehyde Derivatives

| Derivative Class | Target Cell Line(s) | Mechanism of Action | Source(s) |

|---|---|---|---|

| Benzyloxybenzaldehydes | HL-60 (Leukemia) | Cell cycle arrest at G2/M, Apoptosis induction, Loss of mitochondrial membrane potential | nih.gov |

| Bromophenol Derivatives | K562 (Leukemia) | Inhibition of cell viability, Apoptosis induction | mdpi.com |

| Benzofuran-Triazole Conjugates | A-549 (Lung), HeLa (Cervical) | Cytotoxicity | researchgate.net |

Antimicrobial and Antifungal Properties

This compound and its related structures exhibit a broad spectrum of antimicrobial and antifungal activities. nih.gov Research has shown that various benzaldehydes possess potent antifungal properties, with their efficacy being closely tied to their chemical structure. nih.gov A structure-activity analysis revealed that the presence of an ortho-hydroxyl group, in particular, enhances antifungal activity. nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated a stronger antifungal effect against Fusarium graminearum than the well-known vanillin. nih.gov While this compound itself shows activity, the addition or substitution of functional groups can significantly alter its potency. For instance, replacing the methoxy group of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a methyl group was found to reduce its antifungal effectiveness. nih.gov In specific applications, this compound has been incorporated into chitosan (B1678972) nanoparticles, which showed antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com

Table 2: Antifungal Activity of Selected Benzaldehydes

| Compound | Mean MIC (mM) | Source(s) |

|---|---|---|

| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | 0.67 | nih.gov |

| 2-Hydroxy-5-methoxybenzaldehyde | 0.58 | nih.gov |

| 2,5-Dimethoxybenzaldehyde | 1.50 | nih.gov |

| 2-Methoxybenzaldehyde (B41997) | 2.42 | nih.gov |

| 2,3-Dimethoxybenzaldehyde | 2.50 | nih.gov |

| Benzaldehyde (Basal Structure) | > 35.0 | nih.gov |

The primary mechanism behind the antifungal action of these redox-active benzaldehydes is the disruption of the pathogen's cellular antioxidation systems. nih.gov These compounds interfere with the normal functioning of cellular redox homeostasis, leading to an accumulation of oxidative stress within the fungal cells. Studies using deletion mutants of S. cerevisiae (lacking specific antioxidant enzymes) confirmed that the antifungal activity of benzaldehydes is mediated through the disruption of oxidative stress-response pathways. nih.gov By targeting crucial antioxidant components like superoxide dismutases, these natural benzaldehydes effectively inhibit fungal growth, highlighting a sophisticated chemical warfare strategy at the cellular level. nih.gov

Redox Activity and Oxidative Stress Induction

Research into the biological activities of this compound has revealed its involvement in redox processes and the induction of oxidative stress. The compound's mechanism of action includes the disruption of cellular antioxidation systems. This interference with the normal redox homeostasis of a cell can lead to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. In fungal cells, this disruption has been specifically noted. The redox activity of the compound is central to this process, interfering with cellular antioxidation pathways. Related aromatic aldehydes have also been noted for their ability to undergo redox reactions, which can generate ROS and subsequently damage cellular components.

Structure-Activity Relationship of Substituents

The biological and chemical activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring. While comprehensive structure-activity relationship (SAR) studies specifically for this compound are not extensively detailed in the available literature, research on related compounds provides significant insights.

For instance, the specific placement of methoxy and methyl groups is a key determinant of a molecule's properties. The relative positions of these substituents can significantly impact volatility, polarity, and chromatographic behavior. In the context of biological activity, studies on derivatives like Schiff bases have shown that substituents on the benzaldehyde ring are crucial. researchgate.net The presence of electron-withdrawing or electron-donating groups can alter the electron density of the molecule, influencing its interaction with biological targets. researchgate.net For example, in some series of Schiff bases, compounds with electron-withdrawing nitro groups have demonstrated different antibacterial activity profiles compared to those with other substituents. researchgate.net Research on other substituted benzaldehydes has also shown that a bis-substituted phenyl group may be necessary for certain biological activities. nih.gov

The following table illustrates how substituent positions on isomeric benzaldehydes affect their chromatographic properties.

| Compound Name | Kovats Index | Linear Index |

| 3-Methoxy-2-methylbenzaldehyde | 741 | 1335 |

| This compound | 884 | 1352 |

| 2-Methoxy-4-methylbenzaldehyde | 934 | 1364 |

| 4-Methoxy-3-methylbenzaldehyde | 660 | 1366 |

| 4-Methoxy-2-methylbenzaldehyde | 628 | 1368 |

| Data sourced from a comparative analysis of benzaldehyde isomers. |

Anti-inflammatory Properties

Direct studies on the anti-inflammatory properties of this compound are not prominently featured in current scientific literature. However, research on structurally similar compounds suggests that this is a potential area of interest. For example, 2-Methoxy-4-vinylphenol (2M4VP), a natural compound, has been shown to possess anti-inflammatory effects. nih.govresearchgate.net Its mechanism involves reducing the production of lipopolysaccharide-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.govresearchgate.net This action is mediated by the upregulation of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.gov Another related compound, 2,4-dihydroxybenzaldehyde, has also been demonstrated to have anti-inflammatory activity by suppressing the induction of iNOS and COX-2. biomolther.org These findings indicate that substituted benzaldehydes can exhibit significant anti-inflammatory potential.

Allosteric Modulation of Hemoglobin for Tissue Oxygenation